3-(2,5-Dimethoxyphenyl)propionic acid
Overview
Description
1. Introduction 3-(2,5-Dimethoxyphenyl)propionic acid is a chemical compound that belongs to the class of organic compounds known as propionic acids. Its structure and properties are of interest in various fields of chemistry and materials science.
2. Synthesis Analysis The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid involved the reaction of dimethylphenol with chloropropionic acid, followed by polyphosphoric acid cyclization (Hogale, Shirke, & Kharade, 1995). Another study synthesized 3,4-Dimethoxyphenylacetic acid using 3,4-Dimethoxybenzaldehyde, involving reactions like Knoevenagel reaction, potassium borohydride reduction, and oxidation (Ma Guan-jun, 2009).
3. Molecular Structure Analysis Studies have detailed the molecular structure of similar compounds. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray diffraction, revealing hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation (Kennard et al., 1982).
4. Chemical Reactions and Properties Various reactions involving propionic acid derivatives have been studied. The decomposition of 2,2-dimethoxypropane catalyzed by formic and propionic acids was investigated, showing the effectiveness of carboxylic acids as catalysts (Stimson & Tilley, 1977).
Scientific Research Applications
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Gas Chromatography : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS (a derivative of the compound) has been used in gas chromatography, a common method in analytical chemistry for separating and analyzing compounds. The specific application or outcomes aren’t detailed, but this suggests potential use in chemical analysis or quality control .
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Biochemistry : A similar compound, 3-(3,4-Dimethoxyphenyl)propionic acid, has been used in biochemistry research. Specifically, it was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo . This suggests potential applications in genetic research or therapeutic development.
Safety And Hazards
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQUCZZZGYHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065114 | |
Record name | 2,5-Dimethoxyhydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionic acid | |
CAS RN |
10538-49-5 | |
Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethoxyhydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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